

Determining antibiotic residues in honey with isotope dilution mass spectrometry

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Compound of Interest

Compound Name: Sulfaguanidine-d4

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An Application Note and Protocol for the Determination of Antibiotic Residues in Honey by Isotope Dilution Mass Spectrometry

Introduction

Honey is a natural sweet substance produced by bees from the nectar of plants.[1][2] Due to its nutritional and medicinal properties, it is a highly consumed food product worldwide.[2] However, the use of antibiotics in apiculture to treat and prevent bee diseases can lead to the presence of residues in honey.[2][3] These residues pose a potential risk to human health, including allergic reactions and the development of antibiotic resistance.[3] Consequently, many countries have established regulations and monitoring programs for antibiotic residues in honey.[3] In the European Union, for instance, there are no Maximum Residue Limits (MRLs) set for most antimicrobials in honey, leading to a "zero tolerance" approach.[2]

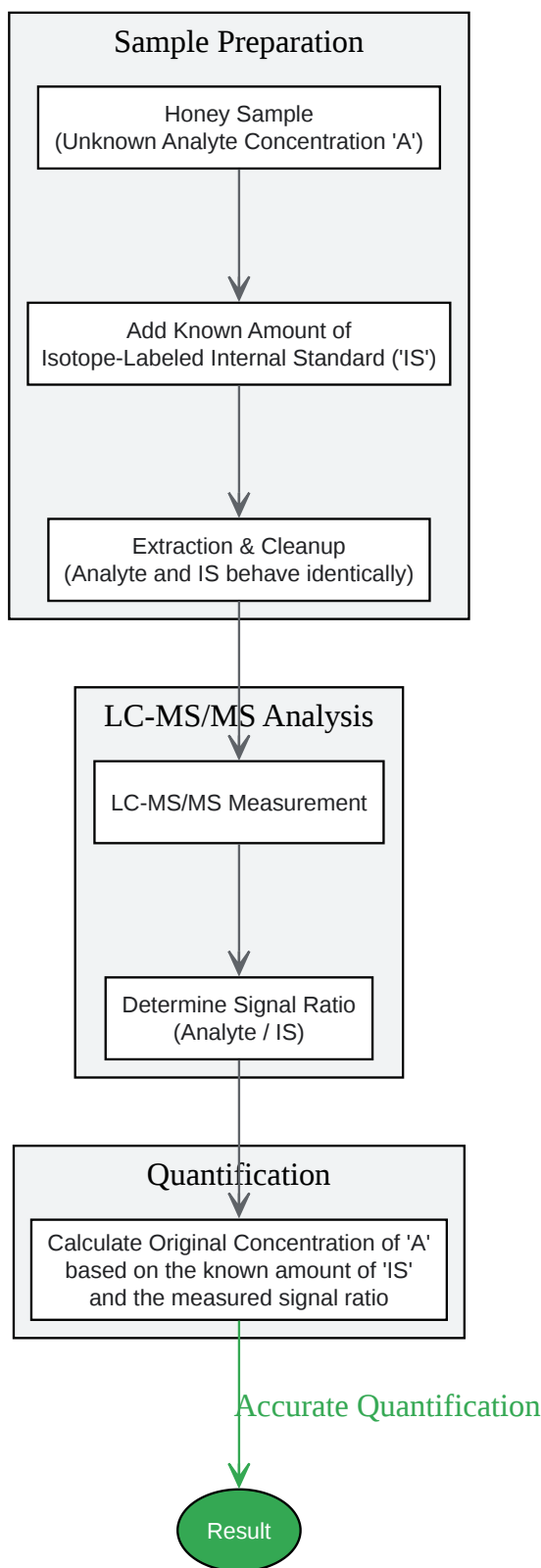
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a common and powerful analytical technique for the quantification of antibiotic contamination in honey.[3][4] The complexity and high sugar content of the honey matrix present analytical challenges, necessitating robust sample preparation and sensitive detection methods.[5] Isotope dilution mass spectrometry, which involves the use of stable isotope-labeled internal standards, is a highly accurate and precise quantification technique that can effectively compensate for matrix effects and variations in sample preparation and instrument response.

This document provides a detailed protocol for the simultaneous determination of multiple classes of antibiotic residues in honey using isotope dilution liquid chromatography-tandem

mass spectrometry (ID-LC-MS/MS). The described method is intended for researchers, scientists, and quality control professionals in the food safety and drug development sectors.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a method of determining the concentration of a substance in a sample by adding a known amount of an isotopically enriched form of that substance as an internal standard. The native (analyte) and the labeled (internal standard) forms are chemically identical and thus exhibit the same behavior during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be accurately calculated, correcting for any losses during sample processing.



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Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

This protocol is a representative method for the analysis of various antibiotic classes, including tetracyclines, sulfonamides, macrolides, and fluoroquinolones.

Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
 - Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.[\[4\]](#)[\[6\]](#)
 - Analytical balance.
 - Vortex mixer.
 - Centrifuge.
 - Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB).[\[6\]](#)
 - Nitrogen evaporator.
 - Autosampler vials.
- Reagents:
 - Ultrapure water (Milli-Q or equivalent).
 - Acetonitrile, methanol, and formic acid (LC-MS grade).
 - Disodium EDTA (Na₂EDTA).
 - Analytical standards of target antibiotics.
 - Isotope-labeled internal standards for each target antibiotic.

- Honey samples, stored at -20 ± 2 °C until analysis.[5]

Standard Solution Preparation

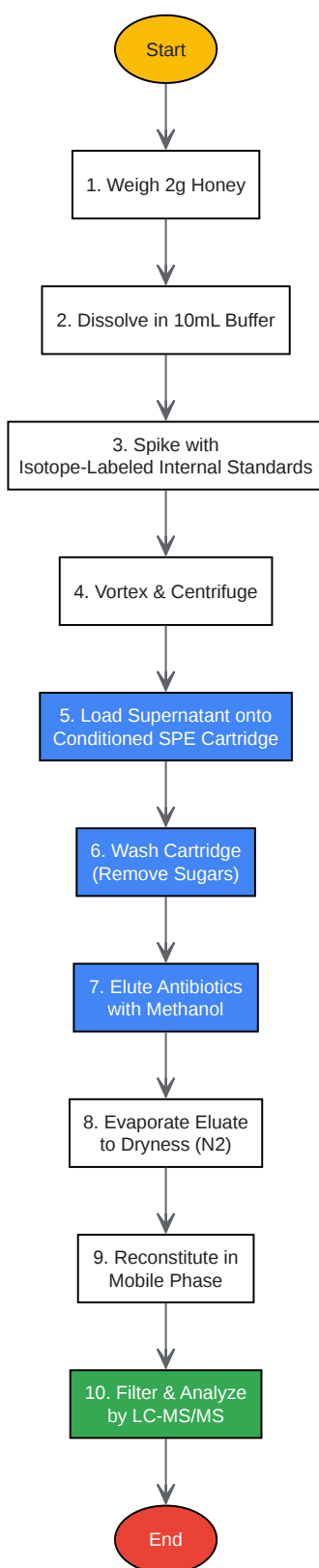
- Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each antibiotic standard and isotope-labeled internal standard in methanol. Store in amber vials at -20°C.
- Intermediate Solutions (10 µg/mL): Prepare mixed intermediate solutions of the antibiotic standards and the internal standards by diluting the stock solutions with methanol.
- Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate mixed standard solution with a mixture of 0.1% formic acid in water and methanol (e.g., 1:4 v/v) to achieve concentrations ranging from approximately 0.5 to 100 ng/mL.[7] All calibration standards should be fortified with the internal standard mix at a constant concentration (e.g., 20 ng/mL).

Sample Preparation and Extraction

The following is a general procedure based on common SPE cleanup methods.[4][6]

- Sample Homogenization: Weigh approximately 2 g of the honey sample into a 50 mL centrifuge tube.[4]
- Dissolution: Add 10 mL of a suitable buffer, such as McIlvaine buffer or water containing EDTA, to dissolve the honey.[3][4] Vortex thoroughly until the honey is completely dissolved.
- Internal Standard Spiking: Spike the sample with the mixed isotope-labeled internal standard solution.
- Centrifugation: Centrifuge the sample to pellet any insoluble material.[4]
- SPE Cleanup:
 - Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) with methanol followed by ultrapure water.
 - Load the supernatant from the centrifuged sample onto the SPE cartridge.

- Wash the cartridge with water to remove sugars and other polar interferences.
- Dry the cartridge under vacuum or with nitrogen.
- Elute the antibiotics with an appropriate solvent, such as methanol or acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.^[4]
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.



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